molecular formula C21H20N4O3 B10979572 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10979572
M. Wt: 376.4 g/mol
InChI Key: PDAMNSUWBBQQOM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C21H20N4O3/c1-28-17-6-7-19-15(12-17)8-10-24(19)11-9-22-20(26)14-25-21(27)18-5-3-2-4-16(18)13-23-25/h2-8,10,12-13H,9,11,14H2,1H3,(H,22,26)

InChI Key

PDAMNSUWBBQQOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can be achieved through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave irradiation to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and phthalazinone moieties.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to the presence of both indole and phthalazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H20N2O3C_{19}H_{20}N_{2}O_{3} and a molecular weight of approximately 320.351 g/mol. The presence of both the indole and phthalazine moieties contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar indole derivatives. For instance, compounds related to indole structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of Indole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98 µg/mL
This compoundS. aureusTBD
Other quinazolinone derivativesMycobacterium tuberculosis7.80 µg/mL

The antibacterial activity of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is critical for bacterial virulence.

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer cells.

Case Studies

  • Study on Indole Derivatives :
    • A study evaluated the cytotoxic effects of various indole derivatives against A549 cells and found that certain analogues exhibited significant antiproliferative activity.
    • Compounds such as 3c , 3f , and 3g demonstrated IC50 values indicating effective inhibition of cell growth.
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells, potentially through modulation of signaling pathways associated with cell survival.

Neuroprotective Effects

This compound may also exhibit neuroprotective effects similar to those observed in melatonin-related compounds. Melatonin has been shown to possess antioxidant properties, reduce oxidative stress, and modulate neuroinflammatory responses.

Table 2: Neuroprotective Properties of Related Compounds

CompoundEffectMechanism
MelatoninNeuroprotectionAntioxidant activity
This compoundTBDTBD

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